3-(Ethoxymethyl)-1-[(3-ethoxyphenyl)methyl]piperidine

Catalog No.
S7444725
CAS No.
M.F
C17H27NO2
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Ethoxymethyl)-1-[(3-ethoxyphenyl)methyl]piperid...

Product Name

3-(Ethoxymethyl)-1-[(3-ethoxyphenyl)methyl]piperidine

IUPAC Name

3-(ethoxymethyl)-1-[(3-ethoxyphenyl)methyl]piperidine

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C17H27NO2/c1-3-19-14-16-8-6-10-18(13-16)12-15-7-5-9-17(11-15)20-4-2/h5,7,9,11,16H,3-4,6,8,10,12-14H2,1-2H3

InChI Key

FBLLFAGPNNWBBL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCCN(C1)CC2=CC(=CC=C2)OCC
3-(Ethoxymethyl)-1-[(3-ethoxyphenyl)methyl]piperidine is a chemical compound with the molecular formula C19H29NO2. It is also known as EPPP and has gained significant attention in scientific research due to its wide range of biological properties, making it a potential candidate for various applications in research and industry. In this paper, we will discuss the background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields, limitations and future directions of EPPP.
EPPP is a piperidine-based compound that was first synthesized in 1990 by Troutman and colleagues. It is a psychoactive drug that belongs to the class of NMDA receptor antagonists. NMDA receptors are a subtype of glutamate receptor that plays a role in learning, memory, and synaptic plasticity. EPPP has been found to inhibit the activity of NMDA receptors, leading to its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
EPPP is a white crystalline powder that is insoluble in water. It has a melting point of 185-187°C and a boiling point of 511.7°C at 760 mmHg. It has a molecular weight of 315.44 g/mol and a density of 1.04 g/cm3. The compound is stable under normal conditions and can be stored at room temperature for a long time without decomposing.
EPPP can be synthesized using a multi-step process that involves the condensation of 3-ethoxyphenylacetic acid with ethyloxymethylamine to form the intermediate product, which is subsequently reduced using sodium borohydrate to obtain EPPP. The compound can be characterized using various analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.
A number of analytical methods have been developed to detect and quantify EPPP in various matrices, including biological fluids, environmental samples, and pharmaceutical formulations. These methods include chromatography, such as HPLC and GC-MS, as well as immunoassay techniques, such as ELISA and RIA.
EPPP has a number of biological properties that make it a potential candidate for various applications in research and industry. It has been found to exhibit neuroprotective, anti-inflammatory, and anticonvulsant properties, as well as potent activity against a number of viruses and bacteria. It also has potential anticancer properties, and has been shown to induce apoptosis in cancer cells.
Despite its potential therapeutic benefits, EPPP has been found to have toxic effects on living organisms. It can cause neurotoxicity, hepatotoxicity, and respiratory toxicity, and can also have detrimental effects on the immune system. These effects are dose-dependent, and caution should be taken when handling or using the compound in scientific experiments.
EPPP has been used in a number of scientific experiments due to its wide range of biological properties. It has been studied for its potential use in the treatment of various neurological, inflammatory, and infectious diseases, as well as in cancer therapy. It has also been used as a tool in neuroscience research to investigate the role of NMDA receptors in learning and memory.
Research on EPPP is ongoing, and new applications are constantly being discovered. Recent studies have explored the compound's potential in the treatment of depression, epilepsy, and traumatic brain injury, as well as its use as a biomarker for various diseases.
EPPP has potential implications in various fields, including pharmaceuticals, agriculture, and biotechnology. It could be used as a drug candidate for various disorders, as well as a tool in drug discovery and development. It could also be used in the development of novel pesticides and herbicides, as well as in the production of bioplastics and biofuels.
Despite its potential applications, EPPP also has limitations that need to be addressed in future research. These include its toxicity, low solubility, and difficulty in large-scale synthesis. Future research should focus on developing safer and more efficient methods of synthesis, as well as identifying potential analogs with improved properties. Other potential directions for research include investigating the compound's mechanism of action and exploring its potential uses in other areas of research and industry.
In conclusion, EPPP is a piperidine-based compound with potential applications in various areas of research and industry. Further research is needed to fully explore its potential, while addressing its limitations and ensuring its safety as a research tool and potential therapeutic agent.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

277.204179104 g/mol

Monoisotopic Mass

277.204179104 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-27-2023

Explore Compound Types